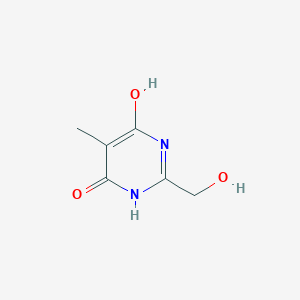

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3h)-one

Description

Properties

CAS No. |

1850-97-1 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-hydroxy-2-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H8N2O3/c1-3-5(10)7-4(2-9)8-6(3)11/h9H,2H2,1H3,(H2,7,8,10,11) |

InChI Key |

WSYBETKDEBLEHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-4(3H)-one derivatives exhibit diverse physicochemical and biological properties depending on substituents at positions 2, 5, and 4. Below is a detailed comparison:

Structural and Physicochemical Properties

Hydrogen Bonding and Crystallography

Key Research Findings

Substituent Effects on Basicity: Alkyl groups (e.g., methyl, ethyl) at position 2 decrease pyrimidinone basicity compared to hydroxymethyl, which enhances acidity via hydrogen bonding .

Fluorine vs. Hydroxyl : Fluorine at position 5 improves metabolic stability, whereas hydroxyl groups enhance solubility but may increase susceptibility to oxidation .

Data Tables

Table 1: Substituent Impact on Solubility

| Substituent (Position 2) | Solubility in Water (mg/mL) | Hydrogen-Bond Donors |

|---|---|---|

| -CH₂OH | 25.3 (predicted) | 2 (OH groups) |

| -CH₃ | 10.1 | 1 |

| -S-CH₃ | 2.4 | 0 |

Biological Activity

6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one, also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H8N2O3

- Molecular Weight : 156.14 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. The MEP (methylerythritol phosphate) pathway, which is crucial for the survival of many pathogenic microorganisms, has been identified as a target for these compounds. Inhibition of enzymes within this pathway can lead to effective antimicrobial agents. For instance, compounds that inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have shown promise in combating bacterial infections .

Anticonvulsant Properties

Research indicates that certain derivatives of pyrimidine compounds, including those similar to this compound, exhibit anticonvulsant activities. A patent has been filed for related compounds suggesting their potential use in treating epilepsy . This suggests that the biological activity of this compound may extend into the realm of neurological disorders.

Case Study: Inhibition of DXPS

A pivotal study explored the inhibition mechanisms of DXPS from Pseudomonas aeruginosa and Klebsiella pneumoniae. The findings revealed that specific pyrimidine derivatives could effectively inhibit this enzyme, thereby disrupting the MEP pathway and demonstrating significant antimicrobial activity .

Research on Anticonvulsant Effects

A comprehensive analysis of various pyrimidine derivatives indicated that modifications in their structure could enhance their anticonvulsant properties. The study suggested that this compound could serve as a lead compound for developing new anticonvulsant medications .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxy-2-(hydroxymethyl)-5-methylpyrimidin-4(3H)-one?

- Methodological Answer :

- Step 1 : Start with a β-keto ester or similar precursor (e.g., methyl 3-oxopentanoate derivatives). React with a urea or thiourea derivative under basic conditions (e.g., sodium methoxide in methanol) to form the pyrimidinone core .

- Step 2 : Introduce the hydroxymethyl group via nucleophilic substitution or oxidation of a methyl precursor. For example, use formaldehyde in the presence of a catalyst under controlled pH .

- Step 3 : Purify intermediates via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure and confirm tautomeric forms (e.g., keto-enol equilibrium). Use SHELX programs for refinement .

- NMR Spectroscopy : Assign peaks for hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups. Use - and -NMR in DMSO-d6 to detect hydrogen bonding .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Compare with theoretical isotopic patterns .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Use desiccants to prevent hydrolysis .

- Degradation Analysis : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via HPLC with UV detection .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved?

- Methodological Answer :

- Cross-Validation : Use -NMR in different solvents (DMSO vs. CDCl3) to assess tautomerization. Compare with X-ray-derived bond lengths and angles .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Dynamic NMR : Analyze temperature-dependent NMR spectra to detect slow-exchange processes (e.g., keto-enol interconversion) .

Q. How to optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, catalyst concentration, and solvent polarity. Use response surface methodology to identify optimal conditions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions. Monitor byproducts via GC-MS .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How to determine the dominant tautomeric form in solution and solid states?

- Methodological Answer :

- Solid-State Analysis : Use single-crystal X-ray diffraction to identify tautomers. SHELXL refinement can reveal hydrogen-bonding networks .

- Solution Studies : Conduct UV-Vis spectroscopy in solvents of varying polarity. Compare absorption maxima with tautomer-specific reference spectra .

- Isotopic Labeling : Synthesize - or -labeled analogs to track tautomeric shifts via NMR .

Data Contradiction and Troubleshooting

Q. How to address conflicting biological activity data across studies?

- Methodological Answer :

- Purity Assessment : Re-evaluate compound purity via HPLC (>98%) and elemental analysis. Trace impurities (e.g., residual solvents) may skew bioassay results .

- Bioassay Replication : Use standardized cell lines (e.g., HEK293) and positive controls. Validate with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How to resolve ambiguities in mass spectrometry fragmentation patterns?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.